molecular formula C19H16ClNO2 B11636150 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione CAS No. 62370-69-8

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione

Cat. No.: B11636150
CAS No.: 62370-69-8
M. Wt: 325.8 g/mol
InChI Key: AGCOMGHDFFZMCE-UHFFFAOYSA-N
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Description

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione is a chemical building block for researchers developing novel active compounds. Its structure, featuring a 5-phenylcyclohexane-1,3-dione core, is a known precursor in heterocyclic synthesis . This scaffold is valuable in medicinal chemistry for creating potential tyrosine kinase inhibitors, which are a major target in anti-proliferative agent development . The compound's reactivity allows for further cyclization and derivatization, fitting into multi-component reactions to generate more complex, fused heterocyclic systems like pyran and pyridine derivatives . Furthermore, structurally related phenyl-substituted cyclohexanedione and trione compounds are investigated in agrochemical research for their utility as herbicidal agents . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62370-69-8

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C19H16ClNO2/c20-15-6-8-16(9-7-15)21-12-17-18(22)10-14(11-19(17)23)13-4-2-1-3-5-13/h1-9,12,14,22H,10-11H2

InChI Key

AGCOMGHDFFZMCE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the 4-chloroaniline's amino group on the α-carbon of 5-phenylcyclohexane-1,3-dione, followed by dehydration to form the methylidene bridge. Acid catalysis (e.g., triflic acid) accelerates the reaction by polarizing the carbonyl groups, as demonstrated in studies optimizing diketone reactivity.

Key Reaction Parameters:

  • Catalyst: Triflic acid (0.001–0.1 equiv)

  • Solvent: Chloroform or dichloromethane

  • Temperature: 60–80°C

  • Reaction Time: 30–120 minutes

A study comparing solvent effects found that CDCl₃ at 60°C yielded 42% product within 30 minutes, while reducing solvent volume increased reactant concentration but introduced side products.

Optimization of Reaction Conditions

Solvent and Concentration Effects

Table 1 summarizes findings from controlled experiments varying solvent volume and reactant concentrations:

EntryCDCl₃ (mL)2a (mM)CF₃SO₃H (mM)Time (min)Yield (%)
18.0160.0143029
24.0310.0283031
33.0420.0383042
42.0630.0573051

Higher concentrations (Entry 4) improved yields but required precise temperature control to minimize dimerization byproducts.

Catalytic Systems

Alternative catalysts, such as p-toluenesulfonic acid (PTSA), showed reduced efficacy compared to triflic acid, with yields dropping to 18–22% under identical conditions. Microwave-assisted synthesis reduced reaction times to 10–15 minutes but posed challenges in scaling due to equipment limitations.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Patents describe continuous flow systems for large-scale synthesis, emphasizing:

  • Residence Time: 5–7 minutes at 70°C

  • Pressure: 2–3 bar to maintain solvent stability

  • Automated pH Control: Maintains reaction milieu between pH 4.5–5.5 to prevent diketone decomposition.

A pilot-scale trial achieved 89% purity with a throughput of 12 kg/day, though post-reaction purification remained necessary.

Purification and Characterization

Crystallization Techniques

Crude product purification typically employs recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with a melting point of 188°C. HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity in optimized batches.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 3.12 (t, J = 6.8 Hz, 2H, CH₂), 2.78 (quintet, J = 6.4 Hz, 2H, CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 745 cm⁻¹ (C-Cl).

Comparative Analysis with Analogous Compounds

The methylidene bridge in this compound distinguishes it from simpler aniline-diketone adducts. For example, unsubstituted aniline derivatives exhibit lower thermal stability (decomposition at 120°C vs. 188°C for the target compound) .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Anilino Group

(a) 2-{[(4-Acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione ()
  • Molecular Formula: C₂₁H₁₉NO₃ (MW: 333.38) vs. target compound (assumed C₁₉H₁₅ClNO₂, MW: ~332.8).
  • Key Differences: The 4-acetylphenyl substituent introduces a ketone group, increasing polarity and molecular weight compared to the 4-chloroanilino group.
  • Applications : High purity (≥97%) and ISO certification indicate its utility in pharmaceutical quality control .
(b) 5-(4-Chlorophenyl)-2-([(2-piperazin-1-ylethyl)amino]methylene)cyclohexane-1,3-dione ()
  • Molecular Formula : C₁₉H₂₄ClN₃O₂ (MW: 361.9) vs. target compound.
  • Key Differences: The piperazine-ethylamino substituent introduces basic nitrogen atoms, likely enhancing water solubility and bioavailability. However, the compound requires freezer storage, suggesting instability at room temperature.
  • Purity : 95%, slightly lower than the acetylphenyl analogue, possibly due to synthetic challenges .

Core Ring System Modifications

(a) 5-{[(2-Chloro-4-nitrophenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione ()
  • Structure : Replaces the cyclohexane-1,3-dione core with a 1,3-dioxane-4,6-dione ring.
  • Impact: The dioxane ring’s rigidity and electron-withdrawing nitro group may alter reactivity in cyclocondensation reactions, favoring quinolone synthesis .
(b) 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one ()
  • Structure: A cyclohexadienone core with nitro and hydroxyl substituents.
  • Crystallographic Data: Bond angles (e.g., C1–C2–C3: 121.17°) and torsional parameters (e.g., C1–C2–C3–C4: 178.95°) indicate a planar conformation stabilized by intramolecular hydrogen bonding. This contrasts with the non-aromatic cyclohexane ring of the target compound, which likely adopts a chair conformation .

Functional Group Additions

(a) 5-Phenylcyclohexane-1,3-dione ()
  • Structure: Base molecule without the anilino-methylidene substituent.
  • Molecular Weight : 188.23 (vs. ~332.8 for the target compound).

Research Implications

  • Synthetic Utility: The 4-chloroanilino and acetylphenyl variants demonstrate how substituent choice impacts purity and application scope, with acetyl groups favoring pharmaceutical synthesis .
  • Structural Stability: Crystallographic data from cyclohexadienone derivatives highlight conformational differences that may influence reactivity and bioavailability .
  • Biological Potential: Piperazine-containing analogues suggest avenues for optimizing pharmacokinetics, though stability remains a challenge .

Biological Activity

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione, with the CAS number 62370-69-8, is a compound of interest due to its potential biological activities. This compound belongs to the class of substituted anilines and diketones, which are known for various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H16ClNO2, with a molecular weight of 325.79 g/mol. The compound features a phenyl group and a chloroaniline moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H16ClNO2
Molecular Weight325.79 g/mol
CAS Number62370-69-8
LogP4.42
PSA46.17 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in signaling pathways. The presence of the chloroaniline group may enhance its reactivity and binding affinity to target sites.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
  • Antioxidant Activity: Diketones are known to exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Biological Activity Studies

Recent studies have explored the pharmacological effects of this compound:

  • Antimicrobial Activity:
    • A study demonstrated that derivatives of diketones exhibit significant antimicrobial properties against various bacterial strains. The presence of the chloroaniline moiety enhances this activity by increasing lipophilicity, allowing better membrane penetration.
  • Anticancer Properties:
    • Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The diketone structure is crucial for these effects.
  • Anti-inflammatory Effects:
    • Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes like COX and LOX.

Case Studies

Several case studies have highlighted the biological activities associated with this compound:

  • Case Study 1: A comparative analysis of various substituted anilines indicated that modifications in the aniline structure significantly affect their cytotoxicity against human cancer cell lines.
  • Case Study 2: Research focusing on the synthesis and evaluation of similar compounds revealed that introducing electron-withdrawing groups (like chlorine) enhances their anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 4-chloroaniline and 5-phenylcyclohexane-1,3-dione under acidic or basic catalysis. For example, analogous compounds like hydrazones and Schiff bases are synthesized via refluxing equimolar reactants in ethanol or acetic acid with a catalytic amount of HCl . Optimization involves adjusting solvent polarity (e.g., DMF for higher yields), temperature (reflux vs. room temperature), and stoichiometry (excess aldehyde derivatives to drive the reaction). Characterization via TLC or HPLC ensures reaction completion .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of characteristic peaks, such as the imine (C=N) proton at δ 8.5–9.5 ppm and aromatic protons in the 4-chloroaniline moiety .
  • FT-IR : Identify ketone C=O stretches (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks matching the expected molecular weight (e.g., [M+H]+ for C₁₉H₁₅ClN₂O₂) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the imine bond or ketone degradation. Desiccants like silica gel should be used to avoid moisture absorption, which can lead to dimerization or decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations using software like Gaussian or ORCA to model the HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. For example, studies on similar cyclohexanedione derivatives reveal electron-deficient regions at the ketone groups, influencing nucleophilic attack sites . Validate predictions with experimental data (e.g., cyclic voltammetry for redox potentials) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to determine if poor absorption or rapid metabolism explains discrepancies .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect active metabolites that may contribute to in vivo effects .
  • Dose-Response Studies : Compare EC₅₀ values across models to identify species-specific sensitivities .

Q. How can X-ray crystallography elucidate the compound’s conformation and intermolecular interactions?

  • Methodological Answer : Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane). Analyze using a diffractometer to determine bond lengths, angles, and packing motifs. For instance, analogous Schiff bases show planar conformations stabilized by π-π stacking and hydrogen bonds between NH and ketone groups . Refinement software like SHELX or Olex2 generates crystallographic tables for publication .

Q. What experimental designs evaluate the compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer : Follow OECD guidelines for:

  • Hydrolysis Studies : Expose the compound to pH 4–9 buffers at 25°C and monitor degradation via UV-Vis spectroscopy .
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to determine LC₅₀ values. Compare with structurally similar compounds (e.g., chlorinated aromatics) to infer bioaccumulation potential .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Solution : Optimize stepwise protocols:

  • Step 1 : Synthesize 5-phenylcyclohexane-1,3-dione via Claisen condensation of phenylacetic acid derivatives .
  • Step 2 : Condense with 4-chloroaniline using microwave-assisted synthesis to reduce reaction time and improve imine formation .

Q. What techniques differentiate tautomeric forms (keto-enol) in solution?

  • Solution : Use dynamic NMR at variable temperatures (e.g., 25–60°C) to observe exchange peaks. UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) can also detect tautomeric shifts via λₘₐₓ changes .

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